![molecular formula C8H6N4O B1491678 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2092706-51-7](/img/structure/B1491678.png)
2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a formyl group at the 6-position and an acetonitrile moiety at the 1-position. The imidazo[1,2-b]pyrazole system is a bicyclic structure comprising fused imidazole and pyrazole rings, which confers unique electronic and steric properties. The acetonitrile group (–CH2CN) enhances polarity and may influence solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 1H-imidazole and pyrazole derivatives under acidic or basic conditions.
Formylation Reaction:
Nucleophilic Substitution:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the formyl group or the acetonitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: NaBH4, LiAlH4, ether solvent, low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: 2-(6-carboxy-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile.
Reduction: 2-(6-hydroxymethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system it targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be contextualized by comparing it to three closely related compounds (Table 1):
Table 1: Comparative Analysis of Imidazo[1,2-b]pyrazole Acetonitrile Derivatives
*Note: Molecular formula and weight for the formyl derivative are calculated based on structural analogs.
Key Comparative Insights:
Substituent Effects on Reactivity: The formyl group in the target compound introduces electrophilicity, enabling reactions such as Schiff base formation or nucleophilic additions. In contrast, the pyrazin-2-yl and pyridin-2-yl substituents (electron-deficient aromatic systems) may promote π-π interactions or metal coordination, as seen in related benzimidazole derivatives .
Solubility and Polarity: The pyridinyl and pyrazinyl substituents (polar aromatic rings) likely improve solubility in polar aprotic solvents like acetonitrile, as observed in analogous compounds . The cyclohexyl derivative’s lipophilicity makes it more suitable for non-aqueous applications . The formyl group’s polarity may balance solubility between polar and moderately non-polar solvents.
Synthetic Utility :
- Compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile () are used as precursors for fused heterocycles via multicomponent reactions. The formyl-substituted imidazopyrazole could similarly serve as a building block for synthesizing larger heterocyclic systems or pharmaceutical intermediates .
The SHELX software () is widely employed for crystallographic analysis of such small molecules, though its application here remains speculative.
Biological Activity
The compound 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a derivative of imidazo[1,2-b]pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 189.18 g/mol. The structure includes an imidazo[1,2-b]pyrazole core, which is often associated with various pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Some studies suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities through modulation of inflammatory pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrazole derivatives indicated that compounds similar to this compound exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as antimicrobial agents .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
7b | 0.22 | Bactericidal |
4a | 0.25 | Bactericidal |
Anticancer Activity
Research has highlighted the potential anticancer properties of imidazo[1,2-b]pyrazole derivatives. For instance, one study reported that certain derivatives could inhibit the BCR-ABL kinase, a crucial target in chronic myeloid leukemia (CML). The most potent compound demonstrated an IC50 value of 8.5 nM against BCR-ABL1 kinase . This suggests that this compound may have similar inhibitory effects.
The mechanisms underlying the biological activity of imidazo[1,2-b]pyrazole derivatives include:
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : These compounds may affect various cellular signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives:
- Antimicrobial Study : A series of pyrazole derivatives were tested for their antimicrobial activity and showed significant inhibition against biofilm formation in Staphylococcus species .
- Cancer Research : A derivative was tested in vitro for its ability to inhibit the growth of CML cells, showing promising results that warrant further investigation into its therapeutic potential .
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions using acetonitrile precursors. A common approach involves reacting imidazo[1,2-b]pyrazole derivatives with aldehydes under reflux in ethanol or DMF, catalyzed by bases like piperidine. For example, bis-aldehydes and acetonitrile derivatives are heated at reflux for 2–4 hours, followed by recrystallization (e.g., from ethanol or DMF) to isolate products . Key optimization parameters include:
- Catalyst selection : Piperidine enhances nucleophilic attack and cyclization.
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Reaction time : Extended reflux (≥2 hours) ensures complete conversion, monitored via TLC or HPLC.
Q. Basic: Which spectroscopic techniques are critical for structural validation, and how should researchers interpret key spectral features?
Answer:
A combination of ¹H/¹³C NMR, IR, and mass spectrometry is essential. Key spectral markers include:
- NMR : The formyl proton (δ ~9.5–10.0 ppm) and nitrile carbon (δ ~115–120 ppm in ¹³C NMR) confirm functional groups. Aromatic protons in imidazo-pyrazole cores appear as multiplet clusters (δ 7.0–8.5 ppm) .
- IR : Stretching vibrations for nitrile (ν ~2214 cm⁻¹) and formyl (ν ~1700 cm⁻¹) groups are diagnostic .
- MS : Molecular ion peaks (e.g., m/z 802 [M⁺] for bis-derivatives) validate molecular weight .
Q. Advanced: How can DFT studies elucidate electronic properties and guide the design of derivatives with tailored reactivity?
Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity. For example:
- HOMO-LUMO gaps : Narrow gaps (e.g., 3.5–4.0 eV) suggest electrophilic/nucleophilic sites prone to attack.
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., nitrile carbon) for nucleophilic substitutions .
- Mechanistic insights : Simulate transition states for condensation or cycloaddition reactions to optimize synthetic pathways .
Q. Advanced: How should researchers address contradictory results in reaction yields when modifying substituents on the imidazo-pyrazole core?
Answer:
Contradictions often arise from steric/electronic effects. Systematic approaches include:
- Steric analysis : Bulky substituents (e.g., aryl groups) may hinder cyclization; use molecular modeling to assess spatial constraints.
- Electronic tuning : Electron-withdrawing groups (e.g., -NO₂) activate the nitrile for nucleophilic addition, while electron-donating groups (e.g., -OCH₃) stabilize intermediates .
- Control experiments : Compare reaction rates under identical conditions using substituent-variant substrates.
Q. Basic: What role does this compound play as a precursor in heterocyclic chemistry, and what derivatives are most studied?
Answer:
The compound serves as a versatile precursor for:
- Bis-heterocycles : React with di-aldehydes to form bis(benzoimidazo[1,2-a]pyridines) via tandem cyclization .
- Fused systems : Condensation with arylidenemalononitriles yields imidazo[1,2-a:5,4-b']dipyridines, which exhibit π-conjugation for materials science applications .
- Bioactive analogs : Derivatives with amino or thiol groups are screened for antimicrobial/antiviral activity .
Q. Advanced: What experimental frameworks are recommended for studying environmental degradation pathways of this compound?
Answer:
Adopt a tiered approach:
Abiotic studies : Expose the compound to UV light, varying pH, and oxidants (e.g., H₂O₂) to simulate hydrolysis/photolysis. Monitor degradation via LC-MS .
Biotic studies : Use microbial consortia from contaminated sites to assess biodegradation kinetics.
Analytical methods : Employ high-resolution mass spectrometry (HRMS) and isotope labeling to trace transformation products .
Q. Advanced: How can researchers design multi-step syntheses to incorporate this compound into metal-organic frameworks (MOFs) or coordination polymers?
Answer:
- Ligand functionalization : Introduce carboxylate or pyridyl groups via post-synthetic modification of the imidazo-pyrazole core.
- Metal selection : Transition metals (e.g., Zn²⁺, Cu²⁺) favor coordination with nitrile and formyl groups.
- Crystallography : Use single-crystal X-ray diffraction to validate MOF structures and pore geometries .
Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to nitrile volatility.
- PPE : Wear nitrile gloves and safety goggles.
- Waste disposal : Neutralize reaction mixtures with dilute NaOH before disposal .
Q. Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) aid in mechanistic studies of reactions involving this compound?
Answer:
- Tracer studies : ¹³C-labeled nitrile groups track nucleophilic addition pathways via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates with ¹⁵N-labeled imidazole rings to identify rate-determining steps .
Q. Basic: What solvent systems are optimal for recrystallization, and how does polarity impact purity?
Answer:
Properties
IUPAC Name |
2-(6-formylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQQIDHKZHEMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C=O)N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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